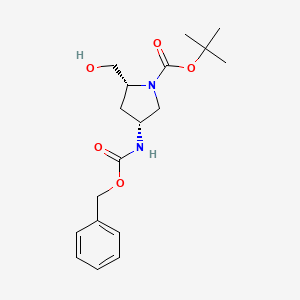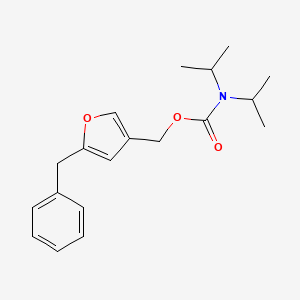
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a benzyl group, and a diisopropylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate typically involves the following steps:
Formation of 3-Furanmethanol: This can be achieved through the hydrogenation of furfural, which is derived from agricultural by-products like corncobs or sugar cane bagasse.
Carbamate Formation: The final step involves the reaction of the benzylated furanmethanol with diisopropylcarbamoyl chloride under basic conditions to form the diisopropylcarbamate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-Furanmethanol: A simpler derivative without the benzyl and diisopropylcarbamate groups.
Furfuryl Alcohol: Another furan derivative with a hydroxymethyl group.
Benzyl Alcohol: Contains a benzyl group but lacks the furan ring and carbamate moiety.
Uniqueness: 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is unique due to the combination of its furan ring, benzyl group, and diisopropylcarbamate moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.
Propiedades
Número CAS |
18877-91-3 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(5-benzylfuran-3-yl)methyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C19H25NO3/c1-14(2)20(15(3)4)19(21)23-13-17-11-18(22-12-17)10-16-8-6-5-7-9-16/h5-9,11-12,14-15H,10,13H2,1-4H3 |
Clave InChI |
ZYYMTCLWBZQTJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)
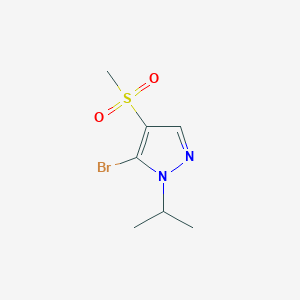
![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)
![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)

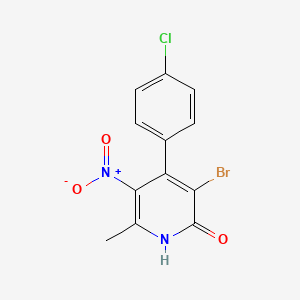
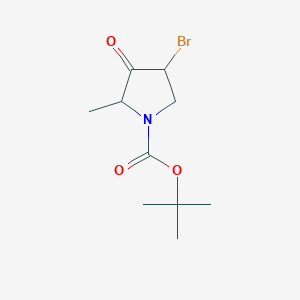
![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

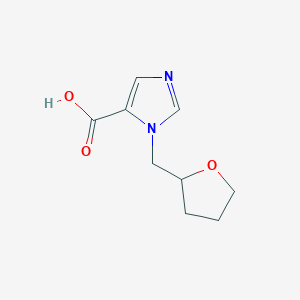
![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)
